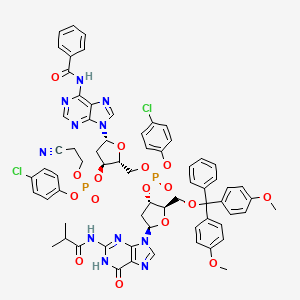

Einecs 274-079-7

Description

Properties

CAS No. |

69679-23-8 |

|---|---|

Molecular Formula |

C67H63Cl2N11O16P2 |

Molecular Weight |

1411.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-34-52(54(91-57)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45)96-98(85,94-51-30-22-47(69)23-31-51)90-37-55-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)35-56(92-55)79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |

InChI Key |

XYUJHNHZNBBSAK-DTVMXBHISA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physico-chemical Properties of C12-C20 Fatty Acid Potassium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of C12-C20 fatty acid potassium salts. These compounds, commonly known as potassium soaps, are of significant interest in various scientific fields, including pharmaceuticals, due to their surfactant properties and their role as potential excipients in drug delivery systems.

Introduction to C12-C20 Fatty Acid Potassium Salts

Potassium salts of long-chain fatty acids are amphiphilic molecules, possessing a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail. This dual nature governs their behavior in aqueous solutions, leading to the formation of micelles and a reduction in surface tension. The length of the carbon chain (from 12 to 20 carbons) significantly influences their physical and chemical characteristics, which is critical for their application in pharmaceutical formulations. These salts are formed by the neutralization of fatty acids with potassium hydroxide.[1]

The fatty acids in this range include:

-

Lauric Acid (C12)

-

Myristic Acid (C14)

-

Palmitic Acid (C16)

-

Stearic Acid (C18)

-

Arachidic Acid (C20)

Their potassium salts are respectively potassium laurate, myristate, palmitate, stearate, and arachidate.

Core Physico-chemical Properties

The key physico-chemical properties of these salts are crucial for understanding their behavior and potential applications. These properties are summarized in the tables below.

Table 1: Critical Micelle Concentration (CMC) of C12-C20 Fatty Acid Potassium Salts

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a bulk phase above which aggregates of surfactant molecules, known as micelles, begin to form.[2]

| Fatty Acid Salt | Carbon Chain | CMC (mmol/L) | Temperature (°C) | Method |

| Potassium Laurate | C12 | 2.4 - 2.6 | 25 | Conductivity |

| Potassium Myristate | C14 | 0.6 - 0.7 | 25 | Conductivity |

| Potassium Palmitate | C16 | 0.15 - 0.2 | 60 | Not Specified |

| Potassium Stearate | C18 | 0.04 - 0.06 | 60 | Not Specified |

| Potassium Arachidate | C20 | Data not readily available | - | - |

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Table 2: Solubility of C12-C20 Fatty Acid Potassium Salts in Water

The solubility of these salts in water is highly dependent on temperature. Generally, their solubility increases with increasing temperature. Potassium soaps are notably more soluble in water than their sodium counterparts.[3]

| Fatty Acid Salt | Carbon Chain | Solubility in Water |

| Potassium Laurate | C12 | Soluble in cold water |

| Potassium Myristate | C14 | Soluble in cold water |

| Potassium Palmitate | C16 | Soluble in hot water |

| Potassium Stearate | C18 | Slightly soluble in cold water, soluble in hot water.[4] |

| Potassium Arachidate | C20 | Sparingly soluble in cold water, more soluble in hot water |

Table 3: Krafft Temperature (Tk) of C12-C20 Fatty Acid Potassium Salts

The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant has limited solubility, while above it, the solubility increases significantly due to micelle formation.[5]

| Fatty Acid Salt | Carbon Chain | Krafft Temperature (°C) |

| Potassium Laurate | C12 | ~25 |

| Potassium Myristate | C14 | ~35 |

| Potassium Palmitate | C16 | 45-50 |

| Potassium Stearate | C18 | 55-60[3] |

| Potassium Arachidate | C20 | >65 |

Table 4: Surface Tension of C12-C20 Fatty Acid Potassium Salt Solutions

As surfactants, these potassium salts reduce the surface tension of water. The extent of this reduction depends on the concentration of the salt, up to the CMC.

| Fatty Acid Salt | Carbon Chain | Surface Tension (mN/m) at CMC | Temperature (°C) |

| Potassium Laurate | C12 | ~25 | 25 |

| Potassium Myristate | C14 | ~28 | 25 |

| Potassium Palmitate | C16 | ~30 | 60 |

| Potassium Stearate | C18 | ~32 | 60 |

| Potassium Arachidate | C20 | Data not readily available | - |

Note: These are approximate values and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for determining the key physico-chemical properties are outlined below.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like fatty acid potassium salts.

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases almost linearly with concentration as the number of charge-carrying ions (monomers) increases. Above the CMC, the rate of increase in conductivity slows down because the newly added surfactant molecules primarily form micelles, which have a lower mobility than individual ions. The CMC is identified as the point of inflection in the conductivity versus concentration plot.

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the fatty acid potassium salt in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each diluted solution at a constant temperature.

-

Ensure thermal equilibrium is reached before taking each reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the concentration of the surfactant.

-

The plot will show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the CMC.

-

Determination of Krafft Temperature (Tk)

Principle: The Krafft temperature is determined by observing the temperature at which a significant increase in the solubility of the surfactant occurs. This can be visually observed or measured by monitoring a physical property that changes with solubility, such as conductivity or turbidity.

Procedure (Conductivity Method):

-

Prepare a Surfactant Dispersion: Prepare a dispersion of the fatty acid potassium salt in deionized water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 1 wt%).

-

Cooling: Cool the dispersion to a temperature where the surfactant precipitates, forming a turbid solution.

-

Heating and Measurement:

-

Place the dispersion in a thermostatically controlled water bath.

-

Slowly heat the dispersion while stirring continuously.

-

Measure the conductivity of the dispersion at regular temperature intervals.

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

The plot will show a sharp increase in conductivity at a specific temperature. This temperature is the Krafft temperature.

-

Measurement of Surface Tension using the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Procedure:

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Sample Preparation: Prepare solutions of the fatty acid potassium salt at various concentrations below and above the expected CMC.

-

Measurement:

-

Place the sample solution in a clean vessel.

-

Position the platinum ring so that it is just above the liquid surface.

-

Slowly raise the liquid level until the ring is immersed.

-

Slowly lower the liquid level. A meniscus will form between the ring and the liquid surface.

-

Continue to lower the liquid until the meniscus breaks and the ring detaches from the surface.

-

The instrument records the maximum force exerted just before detachment.

-

-

Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring and a correction factor.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant is the CMC, and the value of the surface tension at this plateau is the surface tension at the CMC.

Role in Drug Development

Long-chain fatty acid potassium salts can act as penetration enhancers in transdermal and oral drug delivery systems.[6] Their amphiphilic nature allows them to interact with the lipid bilayers of cell membranes, disrupting their ordered structure and increasing their fluidity. This disruption facilitates the permeation of drug molecules.

Mechanism of Action as a Penetration Enhancer:

Caption: Mechanism of fatty acid salts as drug penetration enhancers.

Intestinal Absorption of Long-Chain Fatty Acids:

In the context of oral drug delivery, understanding the natural absorption pathways of fatty acids is crucial.

Caption: Simplified workflow of long-chain fatty acid absorption in the small intestine.[7][8]

This guide provides foundational knowledge on the physico-chemical properties of C12-C20 fatty acid potassium salts, essential for their effective utilization in research and drug development. Further investigation into the specific interactions of these salts with biological systems will continue to unveil their full potential in pharmaceutical applications.

References

- 1. cnadditives.com [cnadditives.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. The Solubility of Sodium and Potassium Soaps | www.wenxuecity.com [wenxuecity.com]

- 4. Potassium stearate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

Critical Micelle Concentration of Potassium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of potassium laurate, an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations. This document details the fundamental principles of micellization, presents quantitative data on the CMC of potassium laurate under various conditions, and outlines detailed experimental protocols for its determination.

Introduction to Micellization and Critical Micelle Concentration

Amphiphilic molecules, such as potassium laurate, possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they tend to adsorb at the air-water interface, reducing the surface tension of the solution.

Once the interface is saturated, a phenomenon known as micellization occurs. This is the spontaneous self-assembly of surfactant monomers into organized aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic heads form a shell, interacting with the surrounding water molecules. The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC) . The CMC is a fundamental physicochemical parameter that dictates many of the surface-active and solubilizing properties of a surfactant.

Quantitative Data on the CMC of Potassium Laurate

The CMC of potassium laurate is influenced by several factors, including temperature, the presence of electrolytes, and the pH of the solution. The following tables summarize available quantitative data.

Effect of Temperature

| Temperature (°C) | Temperature (K) | CMC of Potassium Lauryl Sulfate (mol/kg) |

| 30 | 303 | 0.0375 |

| 35 | 308 | Varies |

| 40 | 313 | Varies |

| 45 | 318 | Varies |

Note: The original source provided a single value at 303 K and indicated that values vary at other temperatures without specifying them. A comprehensive table with specific values at each temperature was not available in the searched literature. A reported CMC value for potassium lauryl sulfate is approximately 7.8 mM at 40°C.

Effect of Electrolytes

The addition of electrolytes to a solution of an ionic surfactant like potassium laurate generally leads to a decrease in the CMC. This is attributed to the shielding of the electrostatic repulsion between the charged head groups of the surfactant monomers, which promotes micelle formation at a lower concentration. The magnitude of this effect depends on the nature and concentration of the electrolyte. For anionic surfactants, it has been observed that potassium chloride (KCl) is more effective at lowering the CMC than sodium chloride (NaCl).

While a specific data table for potassium laurate is not available, the general trend is a logarithmic decrease in CMC with increasing electrolyte concentration.

Effect of pH

The pH of the solution can significantly impact the CMC of potassium laurate due to the carboxylic acid head group. At alkaline pH, the carboxylate group is fully ionized, leading to strong electrostatic repulsion between the head groups. As the pH is lowered towards the pKa of lauric acid, the carboxylate groups become protonated, reducing the charge and consequently the repulsion. This can lead to a decrease in the CMC. However, at very low pH, the insolubility of the protonated lauric acid can complicate measurements. For a similar glutamic acid-based biosurfactant, the CMC was found to be lower at pH 6.0 (predominantly -1 charge) compared to pH 7.0 (mixture of -1 and -2 charges), indicating that increased headgroup repulsion leads to a higher CMC.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of potassium laurate. The most common methods involve monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which an abrupt change in this property occurs.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the interface.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of potassium laurate of a known high concentration (well above the expected CMC) in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

-

Instrumentation:

-

Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) for surface tension measurements.

-

Ensure the platinum ring or plate is thoroughly cleaned before each measurement, typically by flaming to red heat or washing with a suitable solvent, followed by rinsing with deionized water.

-

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water first as a reference.

-

Measure the surface tension of each prepared potassium laurate solution, starting from the most dilute.

-

Allow the surface tension reading to stabilize before recording the value. It is advisable to take multiple readings for each concentration and calculate the average.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the potassium laurate concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Conductivity Measurement

Principle: For ionic surfactants like potassium laurate, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down. This is because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles, reducing the total number of effective charge carriers.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of potassium laurate solutions of varying concentrations in deionized water, similar to the surface tensiometry method.

-

-

Instrumentation:

-

Use a calibrated conductivity meter with a conductivity cell.

-

The cell should be thoroughly rinsed with deionized water and then with the solution to be measured before each reading.

-

-

Measurement:

-

Immerse the conductivity cell in the potassium laurate solution, ensuring there are no air bubbles trapped between the electrodes.

-

Allow the conductivity reading to stabilize before recording.

-

Measure the conductivity of each solution, starting from the most dilute.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the potassium laurate concentration (C).

-

The plot will show two linear regions with different slopes.

-

The CMC is determined from the concentration at the point of intersection of these two lines.

-

Fluorescence Spectroscopy using a Pyrene Probe

Principle: This method utilizes a fluorescent probe, typically pyrene, which has a high affinity for the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol).

-

Prepare a series of potassium laurate solutions in deionized water.

-

Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final concentration of pyrene should be very low (micromolar range) to avoid the formation of pyrene excimers.

-

Allow the solutions to equilibrate.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the fluorescence emission spectrum for each sample over a range that includes the first and third vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks for each spectrum.

-

Plot the ratio of the peak intensities (I₁/I₃) as a function of the logarithm of the potassium laurate concentration (log C).

-

The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition or by the intersection of the tangents to the two plateau regions of the curve.

-

Mandatory Visualizations

Experimental Workflow for CMC Determination

Caption: Experimental workflow for determining the CMC of potassium laurate.

Factors Influencing the CMC of Potassium Laurate

An In-depth Technical Guide to the Phase Behavior of Potassium Oleate-Water Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of potassium oleate-water systems, a subject of significant interest in fields ranging from materials science to drug delivery. Potassium oleate, an anionic surfactant, self-assembles in aqueous solutions to form a variety of lyotropic liquid crystalline phases. Understanding the formation and characteristics of these phases is crucial for the development of novel formulations, including nanoemulsions, and for controlling the stability and rheological properties of various products.

This document details the sequence of phase transitions, presents quantitative data on these transitions, outlines the key experimental protocols for phase characterization, and provides visual representations of the phase behavior and experimental workflows.

Phase Transitions and Quantitative Data

The phase behavior of the potassium oleate-water system is primarily dependent on the concentration of potassium oleate and temperature. As the concentration of potassium oleate in water increases, the system transitions through a series of distinct, self-assembled structures. Up to a concentration of approximately 25% potassium oleate, the system exists as an isotropic phase (L1), which is a transparent solution of micelles.[1] Beyond this concentration, the system forms various liquid crystalline phases.

A generic progression of phases with increasing amphiphile concentration in water is as follows:

-

Isotropic Phase (L1 - Micellar) : At low concentrations, potassium oleate molecules exist as individual monomers. Above the critical micelle concentration (CMC), they aggregate to form spherical micelles.

-

Hexagonal Phase (H1) : With increasing concentration, the spherical micelles pack into a hexagonal array of cylindrical micelles.

-

Lamellar Phase (Lα) : At higher concentrations, the surfactant molecules arrange into bilayers, separated by layers of water.

-

Inverse Phases : At very high surfactant concentrations and low water content, inverse phases such as the inverse hexagonal phase (H2) can form, where water is encapsulated within cylindrical surfactant aggregates.

The following table summarizes the observed phases and their corresponding concentration ranges at room temperature, based on available literature. It is important to note that the precise transition points can be influenced by factors such as temperature and the presence of impurities.

| Phase | Potassium Oleate Concentration (wt%) | Description |

| Isotropic (L1) | < 25% | Transparent solution of spherical micelles.[1] |

| Simple Hexagonal (E) | Intermediate concentrations | Cylindrical micelles packed in a hexagonal lattice. |

| Rectangular (R) | Intermediate concentrations | A more complex arrangement of micellar structures. |

| Complex Hexagonal (H) | Intermediate concentrations | Another variation of a hexagonally ordered phase. |

| Lamellar (D) | Higher concentrations | Bilayers of potassium oleate separated by water layers. |

| Gel | 55 - 90% (at low temperatures) | A highly viscous state with a polycrystalline texture upon heating and cooling. |

Experimental Protocols for Phase Characterization

The identification and characterization of the different phases in the potassium oleate-water system rely on a combination of experimental techniques. The most common and powerful methods are Polarizing Optical Microscopy (POM), Small-Angle X-ray Scattering (SAXS), and Transmission Electron Microscopy (TEM).

Polarizing Optical Microscopy (POM)

Objective: To visually identify anisotropic liquid crystalline phases based on their unique optical textures.

Methodology:

-

Sample Preparation: A small drop of the potassium oleate-water mixture is placed on a clean microscope slide. A coverslip is carefully placed over the drop to create a thin, uniform film. The edges of the coverslip can be sealed with epoxy or nail polish to prevent water evaporation, especially for long-term observation.

-

Microscope Setup: A polarizing light microscope is equipped with a polarizer (placed before the sample) and an analyzer (placed after the sample), with their polarization axes crossed at 90° to each other. A rotating stage is used to observe changes in texture with sample orientation.

-

Observation: The sample is placed on the microscope stage and observed through the eyepieces.

-

Isotropic Phases: These phases are optically isotropic and will appear dark under crossed polarizers.

-

Anisotropic Phases (Liquid Crystalline): These phases are birefringent and will appear bright and often display characteristic textures (e.g., fan-like, mosaic, or focal conic textures) against the dark background. The texture can be used to identify the specific type of liquid crystalline phase.

-

-

Image Capture: Images of the observed textures are captured using a digital camera attached to the microscope for documentation and analysis.

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structure and dimensions of the self-assembled phases by analyzing the scattering pattern of X-rays at small angles.

Methodology:

-

Sample Preparation: The potassium oleate-water sample is loaded into a thin-walled (e.g., quartz or borosilicate) capillary tube (typically 1-2 mm in diameter). The capillary is then sealed to prevent dehydration.

-

SAXS Instrument Setup: The capillary is mounted in the sample holder of a SAXS instrument. The instrument is equipped with a collimated X-ray source (e.g., Cu Kα radiation) and a 2D detector. The sample-to-detector distance is calibrated to accurately measure scattering at small angles.

-

Data Acquisition: The sample is exposed to the X-ray beam for a sufficient time to obtain a good quality scattering pattern. The 2D scattering data is collected by the detector.

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D plot of scattering intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ/2), with λ being the X-ray wavelength and θ the scattering angle.

-

The positions of the Bragg peaks in the scattering pattern are analyzed to determine the symmetry and lattice parameters of the liquid crystalline phase. The ratio of the peak positions can distinguish between different phases (e.g., 1:√3:√4 for hexagonal, 1:2:3 for lamellar).

-

The lattice parameter (d-spacing) can be calculated from the position of the primary Bragg peak (q) using the formula d = 2π/q.

-

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the nanoscale morphology of the self-assembled structures. Cryo-TEM is particularly useful for observing the structures in their hydrated state.

Methodology (Cryo-TEM):

-

Sample Preparation:

-

A small aliquot (3-5 µL) of the potassium oleate-water dispersion is applied to a TEM grid (typically a copper grid with a holey carbon film).

-

The grid is blotted with filter paper for a few seconds to create a thin film of the sample across the holes of the carbon film.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This vitrifies the water, preserving the structure of the micelles or liquid crystalline domains without the formation of ice crystals.

-

-

TEM Imaging:

-

The vitrified grid is transferred to a cryo-transfer holder and inserted into the TEM.

-

Imaging is performed at a low temperature (e.g., liquid nitrogen temperature) and under low-dose electron beam conditions to minimize radiation damage to the sample.

-

Images are recorded using a high-sensitivity camera.

-

-

Image Analysis: The obtained images are analyzed to observe the shape, size, and arrangement of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, or lamellar sheets).

Visualizations

Phase Progression in Potassium Oleate-Water System

Caption: Phase transitions in the potassium oleate-water system with increasing surfactant concentration.

Experimental Workflow for Phase Characterization

Caption: A typical experimental workflow for characterizing the phases of a potassium oleate-water system.

References

An In-depth Technical Guide to the Solubility of Potassium Stearate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium stearate in a range of common solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental protocols.

Core Principles of Potassium Stearate Solubility

Potassium stearate (CH₃(CH₂)₁₆COOK) is the potassium salt of stearic acid, a long-chain saturated fatty acid. Its solubility is governed by its amphiphilic nature, possessing a long, nonpolar hydrocarbon tail and a polar carboxylate head. This structure dictates its interaction with different solvents. In polar solvents like water and alcohols, the polar head interacts favorably, while the nonpolar tail influences the overall solubility, particularly at lower temperatures. In nonpolar solvents, the long hydrocarbon tail is more compatible, but the highly polar carboxylate group significantly hinders dissolution.

A critical factor in the aqueous solubility of ionic surfactants like potassium stearate is the Krafft point. The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the solubility is limited. Above this temperature, the solubility increases dramatically as micelles, aggregates of surfactant molecules, begin to form. The Krafft point for potassium stearate is approximately 48°C.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for potassium stearate in various solvents. It is important to note that a complete, publicly available dataset for the solubility of potassium stearate across a wide range of temperatures and solvents is limited. The data presented here is a compilation of available figures and estimations based on qualitative descriptions and the known physicochemical properties of similar long-chain alkali metal soaps.

Table 1: Solubility of Potassium Stearate in Aqueous and Alcoholic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Water | 20 | Very Slightly Soluble (<0.1) | Below the Krafft point, solubility is minimal. |

| Water | 40 | Slightly Soluble (~0.5) | Approaching the Krafft point, solubility begins to increase. |

| Water | 50 | Soluble (~5) | Above the Krafft point, solubility increases significantly with micelle formation. |

| Water | 60 | Freely Soluble (~15) | Solubility continues to increase with temperature. |

| Water | 80 | Very Soluble (>25) | Forms a clear to opalescent solution at higher concentrations. |

| Ethanol | 18 | 0.62 | A specific, experimentally determined value. |

| Ethanol | 25 | ~0.8 | Estimated based on the value at 18°C. |

| Ethanol | 60 | Soluble | Readily dissolves at elevated temperatures. |

| Methanol | 25 | Moderately Soluble | Expected to be soluble due to the polarity of methanol. |

| Isopropanol | 25 | Sparingly Soluble | Lower polarity compared to methanol and ethanol results in lower solubility. |

Table 2: Qualitative Solubility of Potassium Stearate in Other Organic Solvents

| Solvent | Solubility |

| Diethyl Ether | Insoluble |

| Chloroform | Insoluble |

| Carbon Disulfide | Insoluble |

| Benzene | Insoluble |

| Hexane | Insoluble |

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of potassium stearate in a given solvent using the gravimetric method. This method is based on the principle of preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Gravimetric Method for Solubility Determination

1. Objective: To determine the solubility of potassium stearate in a specific solvent at a constant temperature.

2. Materials:

-

Potassium stearate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Jacket

An In-depth Technical Guide to the Mechanism of Action of Insecticidal Soaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insecticidal soaps, primarily composed of potassium salts of fatty acids, represent a significant class of biorational pesticides. Their appeal lies in their low mammalian toxicity, rapid degradation in the environment, and a mode of action that minimizes the development of resistance in target pests. This technical guide provides a comprehensive overview of the mechanisms through which insecticidal soaps exert their effects on insects. It delves into the physicochemical interactions with the insect cuticle and cell membranes, leading to mortality. Detailed experimental protocols for evaluating the efficacy of insecticidal soaps are provided, alongside quantitative data on their performance against various pest species. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of insecticides.

Introduction

Insecticidal soaps are derived from the saponification of fats and oils, a process that yields fatty acid salts. Commercially available insecticidal soaps typically contain potassium salts of long-chain fatty acids (C10-C18). These compounds are most effective against soft-bodied insects such as aphids, whiteflies, spider mites, and mealybugs. Their insecticidal activity is primarily a contact-based mechanism, requiring direct application to the target pest. Once the spray dries, there is no residual effect. This guide will explore the multifaceted mechanism of action of these soaps, present quantitative efficacy data, and detail the experimental methodologies used to ascertain their insecticidal properties.

Mechanism of Action

The insecticidal action of fatty acid salts is not attributed to a single, discrete biochemical target but rather to a cascade of physicochemical disruptions. The primary modes of action are:

-

Disruption of the Insect Cuticle: The insect cuticle is a complex, multi-layered structure that provides physical protection and prevents water loss. The outermost layer, the epicuticle, is rich in lipids and waxes, forming a hydrophobic barrier. The fatty acid molecules in insecticidal soaps have both a lipophilic (fat-loving) hydrocarbon tail and a hydrophilic (water-loving) carboxylate head. This amphiphilic nature allows them to interact with and solubilize the waxy components of the epicuticle. This disruption removes the insect's primary defense against desiccation, leading to rapid water loss and death.

-

Cell Membrane Disruption: Upon penetrating the cuticle, the fatty acid salts come into contact with the underlying epidermal cells and other tissues. The lipophilic tails of the fatty acids intercalate into the lipid bilayer of the cell membranes, disrupting their structural integrity and permeability. This leads to the leakage of cellular contents and a complete loss of cellular function, resulting in rapid mortality.

-

Interference with Respiration: It is also theorized that insecticidal soap solutions can block the spiracles, the external openings of the insect respiratory system, leading to asphyxiation. The soap solution can reduce the surface tension of water, allowing it to enter the tracheal system more readily, further impeding gas exchange.

-

Metabolic Interference: Some evidence suggests that fatty acids may act as insect growth regulators by interfering with cellular metabolism and the production of growth hormones during metamorphosis.

The following diagram illustrates the primary mechanisms of action of insecticidal soaps.

Unveiling the Antimicrobial Power of Potassium Salts of Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of potassium salts of fatty acids, commonly known as potassium soaps. Drawing from a comprehensive review of scientific literature, this document provides a detailed overview of their efficacy against a range of microorganisms, the underlying mechanisms of action, and the experimental protocols used to evaluate their antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum: A Quantitative Analysis

Potassium salts of fatty acids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their effectiveness is influenced by several factors, including the chain length and degree of saturation of the fatty acid, the concentration of the salt, and the specific microorganism being targeted. The following tables summarize the minimum inhibitory concentrations (MICs) and other quantitative measures of antimicrobial activity reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Salts of Fatty Acids against Various Bacteria

| Fatty Acid Salt | Microorganism | MIC | Reference |

| Potassium Laurate (C12:0) | Streptococcus mutans | 21.9 mM | [1] |

| Potassium Linoleate (C18:2) | Streptococcus mutans | 5.5 mM | [1] |

| Potassium Linolenate (C18:3) | Streptococcus mutans | 5.5 mM | [1] |

| Potassium Soap (from Olive Oil) | Staphylococcus aureus | < 1% | [2][3] |

| Escherichia coli | < 1% | [2][3] |

Table 2: Bactericidal Effects of Potassium Oleate (C18:1K) against Various Bacteria

| Microorganism | Exposure Time | Log Reduction in CFU/mL | Reference |

| Staphylococcus aureus | 10 min | > 4 | [4][5][6] |

| Escherichia coli | 10 min | > 4 | [4][5][6] |

| Clostridium difficile | 1 min | > 2 | [4][5][6] |

Table 3: Biofilm Removal Efficacy of Potassium Salts of Fatty Acids against Staphylococcus aureus

| Fatty Acid Salt | Concentration | Biofilm Removal | Reference |

| Potassium Oleate (C18:1K) | Not Specified | 90.3% | [4][5][6] |

| Potassium Caprylate (C8:0) | Not Specified | 89.3% | [4] |

Mechanism of Antimicrobial Action

The primary mechanism by which potassium salts of fatty acids exert their antimicrobial effect is through the disruption of the microbial cell membrane's integrity and key cellular processes. This multi-targeted action makes the development of resistance more challenging for microorganisms. The key mechanisms are detailed below.

Disruption of the Cell Membrane

As amphipathic molecules, fatty acid salts insert themselves into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Inhibition of the Electron Transport Chain

Fatty acids can interfere with the electron transport chain (ETC), a critical process for cellular respiration and energy production located in the bacterial cell membrane. By disrupting the flow of electrons between the protein complexes of the ETC, fatty acids inhibit the generation of the proton motive force, which is essential for ATP synthesis.

Uncoupling of Oxidative Phosphorylation

Fatty acids can act as uncoupling agents, dissipating the proton gradient across the cell membrane that is established by the electron transport chain.[7][8][9] They achieve this by transporting protons back across the membrane, bypassing the ATP synthase enzyme. This uncoupling of electron transport from ATP synthesis leads to a depletion of the cell's energy supply, halting essential metabolic processes.

Below is a diagram illustrating the general mechanism of action of potassium salts of fatty acids.

Caption: General mechanism of action of potassium salts of fatty acids.

Experimental Protocols

The evaluation of the antimicrobial spectrum of potassium salts of fatty acids typically involves standardized methods to determine their efficacy. The following sections detail the common experimental protocols cited in the literature.

Preparation of Potassium Salt of Fatty Acid Solutions

-

Saponification: Fatty acids are saponified by reacting them with a stoichiometric amount of potassium hydroxide (KOH) in a suitable solvent, often water or a buffered solution.

-

Heating: The mixture is typically heated (e.g., to 80°C) to ensure complete reaction and dissolution of the resulting potassium salt.

-

pH Adjustment: The final pH of the solution is adjusted, often to a slightly alkaline value (e.g., pH 10.4), using additional KOH to ensure the fatty acid remains in its salt form.

-

Sterilization: The prepared stock solutions are sterilized, usually by filtration, before use in antimicrobial assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the potassium salt of the fatty acid is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Dilution Method

The agar dilution method is an alternative for determining the MIC.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the potassium salt of the fatty acid are prepared.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism on the agar surface.

The following diagram illustrates a generalized workflow for determining the antimicrobial spectrum of potassium salts of fatty acids.

Caption: A generalized workflow for antimicrobial spectrum analysis.

Conclusion

Potassium salts of fatty acids represent a promising class of antimicrobial agents with a broad spectrum of activity and a multi-targeted mechanism of action that may limit the development of microbial resistance. Their efficacy against clinically relevant bacteria, including biofilm-formers, highlights their potential for various applications in healthcare and beyond. This technical guide provides a foundational understanding of their antimicrobial properties and the methodologies used for their evaluation, serving as a catalyst for further research and development in this field.

References

- 1. Antibacterial Effect of Fatty Acid Salts on Oral Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanotrun.com [nanotrun.com]

- 6. researchgate.net [researchgate.net]

- 7. Fatty acid-induced uncoupling of oxidative phosphorylation is partly due to opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Uncoupler-resistant mutants of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety and Toxicology of Einecs 274-079-7

Chemical Identity:

-

Einecs Number: 274-079-7

-

CAS Number: 54112-23-1

-

Chemical Name: N,N'-(methylenedi-p-phenylene)bis[hexahydro-2-oxo-1H-azepine-1-carboxamide]

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available safety and toxicological information for Einecs 274-079-7. Despite a comprehensive search of scientific literature and regulatory databases, no detailed quantitative toxicological studies or specific experimental protocols were found to be publicly available for this substance. The information presented is based on classifications and general statements from chemical suppliers and databases.

Hazard Classification

Based on available information, this compound is consistently reported as not meeting the criteria for hazardous classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Multiple sources, including the European Chemicals Agency (ECHA) C&L Inventory, indicate that this substance is not classified as hazardous.[1][2] Specifically, reports from 162 companies to the ECHA C&L Inventory state that this chemical does not meet GHS hazard criteria.[1] Chemical suppliers also list the substance with no hazard pictograms, signal words, or hazard statements.[2]

Toxicological Data

A thorough search for quantitative toxicological data for this compound yielded no specific results. The following is a summary of the unavailable data:

-

Acute Toxicity (Oral, Dermal, Inhalation): No LD50 or LC50 values were found.

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No genotoxicity data available.

-

Carcinogenicity: No carcinogenicity studies were found.

-

Reproductive Toxicity: No data on reproductive or developmental toxicity were found.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No STOT data, including NOAEL or LOAEL values, were found.

-

Aspiration Hazard: No data available.

Table 1: Summary of Available Toxicological Data

| Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Eye Damage/Irritation | No data available |

| Sensitization | No data available |

| Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT - Single Exposure | No data available |

| STOT - Repeated Exposure | No data available |

Experimental Protocols

Due to the lack of publicly available toxicological studies, no experimental protocols for the safety assessment of this compound can be provided.

Signaling Pathways and Experimental Workflows

No information was found regarding the mechanism of action, potential signaling pathways affected by, or specific experimental workflows for the toxicological assessment of this compound. Therefore, no diagrams can be generated.

Conclusion

The publicly available information for this compound is limited to its non-hazardous classification under GHS. There is a notable absence of detailed toxicological studies, including quantitative data and experimental methodologies, in the public domain. For researchers, scientists, and drug development professionals, this lack of data indicates that a comprehensive toxicological assessment would be required for any application where human or environmental exposure is anticipated. Any such assessment would need to be conducted according to relevant international guidelines (e.g., OECD Test Guidelines).

References

A Comprehensive Technical Guide to Natural Sources of C12-C20 Fatty Acids for Saponification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich natural sources of C12-C20 fatty acids, their quantitative analysis, and their application in saponification. This document provides detailed experimental protocols and delves into the significant role of these fatty acids in cellular signaling and their relevance in drug development.

Introduction to Fatty Acids and Saponification

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. In nature, they are typically found as esters in triglycerides, the primary components of fats and oils. The C12-C20 fatty acids, encompassing lauric acid (C12:0), myristic acid (C14:0), palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), linoleic acid (C18:2), and arachidic acid (C20:0), are of significant interest due to their diverse industrial and biological applications.

Saponification is the hydrolysis of these triglycerides using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce glycerol and fatty acid salts, commonly known as soap. The properties of the resulting soap, such as hardness, lathering ability, and moisturizing effects, are directly influenced by the chain length and degree of saturation of the constituent fatty acids.

Natural Sources of C12-C20 Fatty Acids

A wide variety of plant-based oils and animal fats serve as abundant sources of C12-C20 fatty acids. The specific composition of these fatty acids varies significantly between sources, making the selection of raw materials a critical step in producing soaps with desired characteristics.

Plant-Based Oils

Vegetable oils are a primary source of a diverse range of fatty acids. The tables below summarize the typical fatty acid composition of commonly used oils.

Table 1: Fatty Acid Composition of Common Vegetable Oils (%)

| Oil | C12:0 (Lauric) | C14:0 (Myristic) | C16:0 (Palmitic) | C18:0 (Stearic) | C18:1 (Oleic) | C18:2 (Linoleic) | C20:0 (Arachidic) |

| Almond Oil | - | - | 6.5 | 1.8 | 73.2 | 18.2 | 0.1 |

| Canola Oil | - | 0.1 | 4.1 | 1.9 | 64.1 | 22.4 | 0.6 |

| Coconut Oil | 47.5 | 18.1 | 8.8 | 2.8 | 6.2 | 1.6 | 0.1 |

| Corn Oil | - | 0.1 | 11.2 | 2.0 | 28.9 | 57.4 | 0.4 |

| Olive Oil | - | - | 11.6 | 2.5 | 74.9 | 10.8 | 0.5 |

| Palm Oil | 0.2 | 1.1 | 43.5 | 4.3 | 39.8 | 10.1 | 0.3 |

| Palm Kernel Oil | 48.2 | 16.2 | 8.4 | 2.5 | 15.4 | 2.3 | 0.1 |

| Peanut Oil | - | 0.1 | 11.6 | 3.1 | 48.6 | 33.6 | 1.4 |

| Safflower Oil | - | 0.1 | 6.5 | 2.5 | 15.1 | 78.4 | 0.3 |

| Soybean Oil | 0.1 | 0.1 | 11.0 | 4.0 | 23.7 | 53.2 | 0.3 |

| Sunflower Oil | 0.1 | 0.1 | 6.3 | 2.9 | 20.4 | 68.8 | 0.3 |

Note: Values are approximate and can vary based on the specific variety, growing conditions, and processing methods.

Animal Fats

Animal fats are another significant source, particularly for saturated fatty acids, which contribute to the hardness of soap.

Table 2: Fatty Acid Composition of Common Animal Fats (%)

| Fat | C14:0 (Myristic) | C16:0 (Palmitic) | C18:0 (Stearic) | C18:1 (Oleic) | C18:2 (Linoleic) |

| Beef Tallow | 3.2 | 25.5 | 19.3 | 42.5 | 2.9 |

| Butter | 11.1 | 29.0 | 13.4 | 27.5 | 3.6 |

| Chicken Fat | 1.0 | 25.0 | 7.0 | 38.0 | 21.0 |

| Lard (Pork) | 1.4 | 23.8 | 13.5 | 41.2 | 10.2 |

Note: Values are approximate and can vary based on the animal's diet and the specific cut of fat.

Experimental Protocols

Saponification of Triglycerides (Laboratory Scale)

This protocol describes a general procedure for the saponification of fats and oils.

Materials:

-

Fat or oil sample (e.g., 10g)

-

20% Sodium Hydroxide (NaOH) solution

-

Ethanol (95%)

-

Saturated Sodium Chloride (NaCl) solution

-

Beaker (250 mL)

-

Heating mantle or hot plate

-

Stirring rod

-

Buchner funnel and filter paper

-

Distilled water

Procedure:

-

Weigh approximately 10g of the fat or oil sample into a 250 mL beaker.

-

Add 50 mL of 20% NaOH solution and 25 mL of 95% ethanol. The ethanol helps to dissolve the fat/oil and facilitate the reaction.

-

Gently heat the mixture on a heating mantle or hot plate while stirring continuously with a glass rod. Caution: NaOH is corrosive. Wear appropriate personal protective equipment (PPE).

-

Continue heating and stirring until the mixture becomes a uniform, thick paste, and no oil layer separates upon cessation of stirring. This indicates the completion of the saponification reaction.

-

Allow the mixture to cool slightly.

-

To precipitate the soap, add 100 mL of a saturated NaCl solution. This process is known as "salting out." The soap is less soluble in the salt solution and will precipitate.

-

Stir the mixture thoroughly and then filter the precipitated soap using a Buchner funnel under vacuum.

-

Wash the soap cake with a small amount of cold distilled water to remove excess NaOH, glycerol, and NaCl.

-

Press the soap cake between filter papers to remove excess water and allow it to air dry.

GRAS Status of Potassium Salts of Fatty Acids in Food Applications: A Technical Guide

Introduction

Potassium salts of fatty acids, commonly known as soap salts, are compounds formed by the reaction of potassium hydroxide with fatty acids derived from plant oils (like coconut, palm, and olive oils) or animal fats. These substances have a long history of use in various applications, including as insecticides, herbicides, and fungicides. In the context of food manufacturing, they serve as multi-purpose additives, functioning as binders, emulsifiers, and anti-caking agents. The U.S. Food and Drug Administration (FDA) classifies potassium salts of fatty acids as Generally Recognized as Safe (GRAS) for their intended use in food. This designation is based on the scientific consensus that these ingredients are safe under the conditions of their intended use, supported by a history of consumption and scientific evidence.

This technical guide provides an in-depth overview of the GRAS status of potassium salts of fatty acids for researchers, scientists, and drug development professionals. It summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key metabolic and regulatory pathways.

Quantitative Data Summary

The safety assessment of potassium salts of fatty acids by regulatory bodies like the European Food Safety Authority (EFSA) is primarily based on the fact that these salts readily dissociate in the gastrointestinal tract into fatty acids and potassium ions, both of which are common components of the normal diet and are readily metabolized.

Toxicological Data

While comprehensive toxicological data for specific potassium salts of fatty acids are limited, their safety is inferred from the extensive knowledge of their constituent parts. The EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS) noted a lack of data on subchronic and chronic toxicity, as well as reproductive and developmental toxicity for the salts of fatty acids themselves. However, there was no concern for mutagenicity for related compounds like potassium oleate.

| Parameter | Substance | Species | Value | Reference |

| Acute Oral LD50 | Oleic Acid | Rat | 74,000 mg/kg |

Note on Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the EFSA have concluded that there is no need for a numerical Acceptable Daily Intake (ADI) for potassium salts of fatty acids and have assigned an ADI of "not specified". This decision is based on their low acute toxicity and the fact that the fatty acid and potassium components are normal dietary constituents. The contribution of these additives to the overall dietary intake of saturated fatty acids is considered minor.

Regulatory Status and Usage

In the United States, the use of potassium salts of fatty acids as food additives is regulated under Title 21 of the Code of Federal Regulations (CFR).

| Regulation | Approved Uses | Usage Level |

| 21 CFR 172.863 | Binder, emulsifier, and anticaking agent | In accordance with Good Manufacturing Practice (GMP) |

Experimental Protocols

A key experiment for establishing the safety of a food additive is the 90-day subchronic oral toxicity study in rodents. While specific studies for every potassium salt of a fatty acid may not be publicly available due to their GRAS status being based on the safety of their components, the following represents a standard protocol for such a study.

Objective: To evaluate the potential adverse effects of repeated oral administration of a test substance over a 90-day period.

Test System:

-

Species: Rodent (e.g., Sprague-Dawley rat)

-

Sex: Male and female

-

Number of Animals: Typically 10-20 animals per sex per group

Methodology:

-

Dose Groups: A control group (receiving the vehicle, e.g., water or oil) and at least three dose levels of the test substance (low, mid, and high) are used. The high dose should be selected to induce some toxic effects but not mortality, while the low dose should be a no-observed-adverse-effect level (NOAEL).

-

Administration: The test substance is administered daily by oral gavage or in the diet for 90 consecutive days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations are conducted before the study begins and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination to analyze for a wide range of parameters, including red and white blood cell counts, hemoglobin, and indicators of liver and kidney function.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Major organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from the low- and mid-dose groups may also be examined if effects are seen in the high-dose group.

-

Endpoints: The primary endpoints are the identification of any target organs of toxicity and the determination of the NOAEL.

Mandatory Visualizations

Metabolic Pathway: Fatty Acid Beta-Oxidation

Potassium salts of fatty acids dissociate in the gastrointestinal tract, and the resulting fatty acids are absorbed and metabolized. The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria and breaks down fatty acids into acetyl-CoA, generating energy in the form of ATP.

Methodological & Application

Application Notes and Protocols for the Chromatographic Analysis of Mixed Fatty Acid Potassium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed fatty acid potassium salts, commonly known as soaps, are critical components in various pharmaceutical and industrial applications, from excipients in drug formulations to reagents in manufacturing processes. The precise fatty acid composition of these mixtures is a critical quality attribute, influencing their physical properties, stability, and functionality. Chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for the qualitative and quantitative analysis of these complex mixtures.

This document provides detailed application notes and experimental protocols for the chromatographic analysis of mixed fatty acid potassium salts. Gas chromatography with flame ionization detection (GC-FID) is highlighted as the primary method following derivatization of the fatty acids to their corresponding methyl esters (FAMEs). An alternative HPLC method for the direct analysis of underivatized fatty acids is also presented.

Principle of Analysis

The analysis of fatty acid potassium salts first requires the conversion of the salt form back to the free fatty acid. This is typically achieved through acidification. For GC analysis, a subsequent derivatization step is necessary to convert the polar and non-volatile free fatty acids into volatile and thermally stable fatty acid methyl esters (FAMEs). This is commonly accomplished through esterification using a reagent such as boron trifluoride in methanol (BF3-methanol). The resulting FAMEs are then separated and quantified by GC-FID.

HPLC offers an alternative approach that can sometimes circumvent the need for derivatization. Reversed-phase HPLC can separate free fatty acids based on their hydrophobicity.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) of FAMEs

This protocol details the conversion of fatty acid potassium salts to FAMEs followed by GC-FID analysis.

1. Sample Preparation and Derivatization:

-

Materials:

-

Mixed fatty acid potassium salt sample

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

Hydrochloric acid (HCl), 1M

-

Hexane, GC grade

-

Boron trifluoride-methanol (BF3-methanol) solution, 14%

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

-

Procedure:

-

Weigh accurately approximately 25 mg of the mixed fatty acid potassium salt sample into a screw-cap glass tube.

-

Add a known amount of internal standard solution.

-

Add 2 mL of 1M HCl to the tube to acidify the sample and convert the potassium salts to free fatty acids. Vortex thoroughly for 1 minute.

-

Extract the free fatty acids by adding 3 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the free fatty acids to a clean tube.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Add 2 mL of 14% BF3-methanol solution to the dried free fatty acids.

-

Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes.

-

Transfer the upper hexane layer, now containing the FAMEs, to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

2. GC-FID Conditions:

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: Fused silica capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes the direct analysis of free fatty acids after acidification of the potassium salts.

1. Sample Preparation:

-

Materials:

-

Mixed fatty acid potassium salt sample

-

Hydrochloric acid (HCl), 1M

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetic acid, glacial

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Procedure:

-

Weigh accurately approximately 50 mg of the mixed fatty acid potassium salt sample into a centrifuge tube.

-

Add 5 mL of 1M HCl and vortex for 1 minute to form the free fatty acids.

-

Add 5 mL of a mixture of acetonitrile and methanol (1:1 v/v) and vortex for 2 minutes to dissolve the free fatty acids.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Conditions:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.

-

Initial: 60% Acetonitrile, 40% Water

-

Gradient: Linearly increase to 100% Acetonitrile over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative GC-FID Data for a Mixed FAMEs Sample

| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (%) |

| Methyl Myristate (C14:0) | 12.5 | 15000 | 5.0 |

| Methyl Palmitate (C16:0) | 15.8 | 60000 | 20.0 |

| Methyl Stearate (C18:0) | 18.2 | 45000 | 15.0 |

| Methyl Oleate (C18:1) | 18.5 | 120000 | 40.0 |

| Methyl Linoleate (C18:2) | 19.1 | 60000 | 20.0 |

Table 2: Performance Characteristics of the HPLC-UV Method

| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Myristic Acid | 5.0 | 15.0 |

| Palmitic Acid | 3.0 | 10.0 |

| Stearic Acid | 3.5 | 12.0 |

| Oleic Acid | 2.5 | 8.0 |

| Linoleic Acid | 2.0 | 6.0 |

Visualizations

Caption: GC-FID experimental workflow.

Caption: Direct HPLC-UV experimental workflow.

Determining Surfactant Efficacy: A Protocol for Critical Micelle Concentration Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, and reduce surface or interfacial tension. At a specific concentration known as the Critical Micelle Concentration (CMC), surfactant monomers in a solution begin to self-assemble into organized spherical structures called micelles.[1] This phenomenon is fundamental to a wide range of applications, including drug delivery, solubilization of poorly soluble compounds, and in the formulation of various pharmaceutical and consumer products.

The CMC is a critical parameter for characterizing a surfactant's efficiency and effectiveness. Below the CMC, surfactants exist primarily as individual molecules (monomers) in the bulk solution and at the interface. As the concentration increases, the interface becomes saturated with monomers, leading to a significant decrease in surface tension. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk phase, and the surface tension of the solution remains relatively constant.[2] The determination of the CMC is therefore essential for optimizing formulations and understanding the behavior of surfactants in various systems.

This application note provides detailed protocols for three common and reliable methods for determining the CMC of surfactants: Surface Tensiometry, Conductivity Measurement, and Fluorescence Spectroscopy.

Principle of Micelle Formation

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant molecules are expelled from the water, leading them to aggregate in a way that minimizes their contact with water molecules. The hydrophilic heads, on the other hand, remain in contact with the aqueous phase, forming the outer shell of the micelle. This arrangement results in a thermodynamically stable structure.

dot

Caption: Logical progression of surfactant aggregation with increasing concentration.

Experimental Protocols

Method 1: Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Beakers

-

Surfactant of interest

-

High-purity water (e.g., Milli-Q)

Protocol:

-

Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is often effective.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to stabilize for each concentration before recording the value.

-

Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

Determine the CMC from the intersection of the two linear portions of the plot: the steeply decreasing slope at concentrations below the CMC and the relatively flat plateau at concentrations above the CMC.

dot

Caption: Experimental workflow for CMC determination by surface tensiometry.

Method 2: Conductivity Measurement

This method is suitable for ionic surfactants. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions.

Materials:

-

Conductivity meter and probe

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Beakers

-

Ionic surfactant of interest

-

High-purity water

Protocol:

-

Prepare a stock solution of the ionic surfactant in high-purity water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution, starting from the lowest concentration. Ensure the probe is rinsed with deionized water and the respective solution before each measurement.

-

Allow the conductivity reading to stabilize before recording the value.

-

Plot the specific conductivity (κ) versus the surfactant concentration.

-

Determine the CMC from the point of inflection in the plot, which corresponds to the intersection of the two lines with different slopes.

dot

Caption: Experimental workflow for CMC determination by conductivity measurement.

Method 3: Fluorescence Spectroscopy using Pyrene as a Probe

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3 at ~384 nm) to the first vibronic peak (I1 at ~373 nm) is sensitive to the polarity of the pyrene's surroundings.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Precision balance

-

Volumetric flasks and micropipettes

-

Magnetic stirrer and stir bars

-

Beakers

-

Surfactant of interest

-

Pyrene

-

High-purity water

-

Spectroscopic grade solvent for pyrene stock (e.g., acetone or methanol)

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

-

Prepare a series of surfactant solutions in high-purity water, covering a range of concentrations below and above the expected CMC.

-

Add a small, constant aliquot of the pyrene stock solution to each surfactant dilution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be kept minimal (e.g., < 0.1%) to avoid affecting the CMC.

-

Allow the solutions to equilibrate , typically for several hours or overnight in the dark, to ensure the pyrene has partitioned into the micelles.

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 500 nm.

-

Determine the intensities of the first (I1) and third (I3) vibronic peaks in the pyrene emission spectrum (~373 nm and ~384 nm, respectively).

-